Fmoc-Gly(Cycloheptyl)-OH

CAS No.:

Cat. No.: VC19956937

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27NO4 |

|---|---|

| Molecular Weight | 393.5 g/mol |

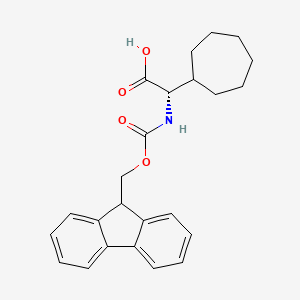

| IUPAC Name | (2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

| Standard InChI | InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |

| Standard InChI Key | UGMXHKLJUFZORO-QFIPXVFZSA-N |

| Isomeric SMILES | C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Features

Fmoc-Gly(Cycloheptyl)-OH belongs to the class of N-Fmoc-protected non-proteinogenic amino acids. Unlike natural glycine, which lacks a side chain, this derivative incorporates a cycloheptyl group (–C₇H₁₃) at the α-position (Figure 1). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during SPPS, enabling sequential peptide elongation under basic conditions .

Key Structural Attributes:

-

Backbone: Retains glycine’s minimalistic α-carbon framework.

-

Side Chain: Cycloheptyl group introduces steric hindrance and hydrophobic character.

-

Protection Scheme: Fmoc group ensures orthogonality with acid-labile side-chain protecting groups (e.g., t-butyl, Pbf) .

Physicochemical Properties

The cycloheptyl modification significantly alters glycine’s inherent properties. Table 1 summarizes critical physicochemical data:

Table 1: Physicochemical Properties of Fmoc-Gly(Cycloheptyl)-OH

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇NO₄ |

| Molar Mass (g/mol) | 393.48 |

| CAS Number | 2304413-61-2 |

| Protection Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Solubility | Soluble in DMF, DCM; sparingly soluble in ether |

| Storage Conditions | –20°C, desiccated, protected from light |

The compound’s hydrophobicity, driven by the cycloheptyl moiety, necessitates polar aprotic solvents (e.g., DMF) for handling in SPPS .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-Gly(Cycloheptyl)-OH is employed to introduce conformational constraints into peptide sequences. Its utility stems from:

-

Steric Guidance: The bulky cycloheptyl group restricts backbone flexibility, promoting specific secondary structures (e.g., β-turns) .

-

Compatibility with Fmoc Chemistry: Deprotection via piperidine (20–50% in DMF) ensures minimal side reactions .

Comparative Analysis with Related Derivatives

The cycloheptyl group distinguishes this compound from similar Fmoc-protected amino acids:

Table 2: Comparison of Fmoc-Protected Cycloalkyl Glycine Derivatives

| Compound | Cycloalkyl Group | Molar Mass (g/mol) | Key Application |

|---|---|---|---|

| Fmoc-Gly(Cycloheptyl)-OH | Cycloheptyl | 393.48 | Conformational studies |

| Fmoc-Chg-OH | Cyclohexyl | 379.40 | Hydrophobic peptide segments |

| Fmoc-Gly-Gly-Phe-OH | N/A | 501.53 | Tripeptide synthesis |

The larger cycloheptyl ring increases steric demand compared to cyclohexyl analogs, potentially enhancing resistance to enzymatic degradation in therapeutic peptides .

Research Gaps and Future Directions

Despite its synthetic utility, limited published data exist on Fmoc-Gly(Cycloheptyl)-OH. Key areas for further investigation include:

-

Kinetic Studies: Coupling efficiency relative to smaller cycloalkyl analogs.

-

Biophysical Impact: Role in stabilizing α-helical vs. β-sheet structures.

-

Therapeutic Potential: Applications in peptide-based drug candidates targeting protein-protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume